molecular formula C9H10F3NO B7891158 (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B7891158
M. Wt: 205.18 g/mol
InChI Key: XRRKIDIISISOKH-ZCFIWIBFSA-N
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Description

®-1-(3-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a phenyl ethanamine derivative with trifluoromethyl triflate, which acts as a source of the trifluoromethoxy group . This reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(3-(Trifluoromethoxy)phenyl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(Trifluoromethyl)phenyl)ethanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    ®-1-(3-(Methoxy)phenyl)ethanamine: Contains a methoxy group instead of trifluoromethoxy.

    ®-1-(3-(Fluoromethoxy)phenyl)ethanamine: Features a fluoromethoxy group.

Uniqueness

®-1-(3-(Trifluoromethoxy)phenyl)ethanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRKIDIISISOKH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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